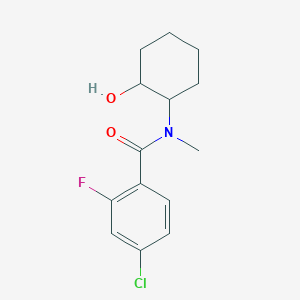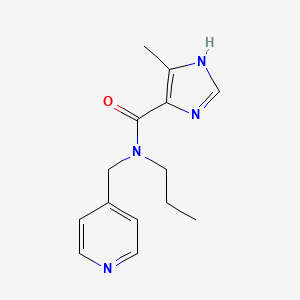
4-chloro-2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide, also known as CFHMGB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
4-chloro-2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide is believed to exert its therapeutic effects through the inhibition of certain enzymes and receptors. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation and cancer progression. This compound has also been shown to inhibit the activity of certain receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers. In neuropathic pain research, this compound has been shown to reduce pain sensation and improve motor function.
实验室实验的优点和局限性
One advantage of 4-chloro-2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to have anti-cancer, anti-inflammatory, and analgesic effects, making it a promising candidate for further research. However, one limitation of this compound is its relatively new discovery, which means that more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for 4-chloro-2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide research. One potential direction is to investigate the use of this compound in combination with other anti-cancer or anti-inflammatory drugs to enhance its therapeutic effects. Another direction is to study the potential side effects of this compound and develop strategies to mitigate these effects. Additionally, future research could focus on the development of new synthetic routes for this compound to improve its yield and purity. Overall, this compound has the potential to be a valuable therapeutic agent in various diseases, and further research is needed to fully explore its potential.
合成方法
4-chloro-2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-cyclohexyl-2-hydroxyacetic acid with thionyl chloride to form 2-cyclohexyl-2-chloroacetic acid. The resulting compound is then reacted with N-methyl-4-fluoroaniline to form 4-fluoro-N-methylbenzamide. Finally, the addition of 4-chlorobenzoyl chloride to the reaction mixture forms this compound.
科学研究应用
4-chloro-2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has also shown that this compound can reduce inflammation and oxidative stress. Furthermore, this compound has been studied in neuropathic pain research, where it has been shown to provide analgesic effects.
属性
IUPAC Name |
4-chloro-2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c1-17(12-4-2-3-5-13(12)18)14(19)10-7-6-9(15)8-11(10)16/h6-8,12-13,18H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLVXQDYWQLTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(5-methylpyridin-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5363339.png)
![1-acetyl-3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5363344.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5363352.png)
![2-[2-(2,2-diphenylethyl)-4-morpholinyl]-N-isopropyl-2-oxoacetamide](/img/structure/B5363360.png)
![4-oxo-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5363367.png)

![4-{2-(acetylamino)-3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5363386.png)
![7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5363390.png)
![{4-[rel-(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-4-oxobutyl}amine dihydrochloride](/img/structure/B5363391.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-methoxybenzoate](/img/structure/B5363402.png)

![3-{[(4-chloro-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5363407.png)
![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5363419.png)